![molecular formula C28H30N2O5 B2367089 1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879936-95-5](/img/structure/B2367089.png)
1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C28H30N2O5 and its molecular weight is 474.557. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
A variety of derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones have been synthesized, showcasing a wide range of derivatives that can be produced via different synthetic routes. Notably, rapid synthetic methods have been developed for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, demonstrating compatibility with a wide range of substituents under mild conditions, and the products can be easily isolated without chromatography (Vydzhak et al., 2021).
Spiro derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones have also been synthesized, indicating the structural versatility and potential for further chemical modification (Vydzhak et al., 2011).
Applications in Sensor Technology
Ionophore and Sensor Applications :
- Certain derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones have demonstrated intriguing U-shaped configurations and the ability to bind metal cations. These properties suggest potential applications as ionophores for sensor technologies, as both experimental and theoretical studies have shown moderate stability in forming complexes with specific cations (Cordaro et al., 2011).
Optical and Electronic Properties
Luminescent Polymers :
- Derivatives with 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione structures have been integrated into polymers, producing highly luminescent materials. These polymers exhibit strong fluorescence and varying optical and electrochemical properties based on their isomeric structures. This indicates potential applications in fields requiring fluorescent materials with high quantum yield and specific optical properties (Zhang & Tieke, 2008).
Photoluminescent Conjugated Polymers :
- Conjugated polymers containing 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione units have been synthesized, showing strong photoluminescence and good solubility, making them suitable for electronic applications. The stability and processability of these materials suggest potential use in electronic devices where photoluminescent properties are advantageous (Beyerlein & Tieke, 2000).
Electron Transport Layer in Solar Cells :
- Certain n-type conjugated polyelectrolytes derived from 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown potential as electron transport layers in polymer solar cells. These materials exhibit high conductivity and electron mobility, influencing the power conversion efficiency of the devices. This highlights the potential of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives in renewable energy technologies (Hu et al., 2015).
Propriétés
IUPAC Name |
7-methyl-2-(3-morpholin-4-ylpropyl)-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-3-14-34-21-7-4-6-20(18-21)25-24-26(31)22-17-19(2)8-9-23(22)35-27(24)28(32)30(25)11-5-10-29-12-15-33-16-13-29/h3-4,6-9,17-18,25H,1,5,10-16H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDODIFLUKCCIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC(=CC=C5)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

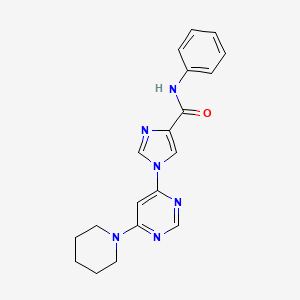
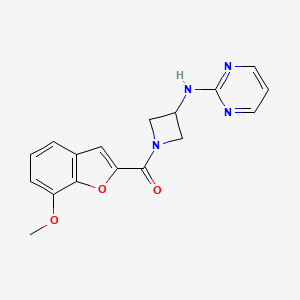

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2367012.png)
![7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2367015.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate](/img/structure/B2367016.png)

![3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2367018.png)
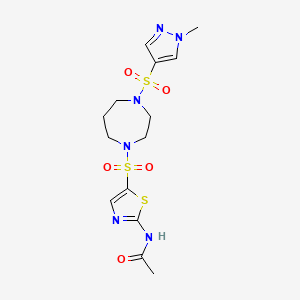

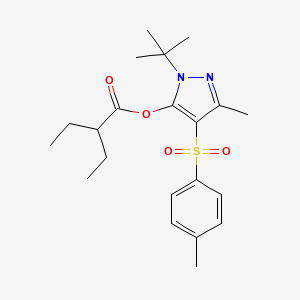
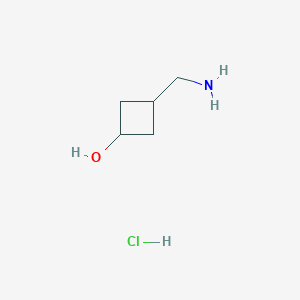

![2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367029.png)